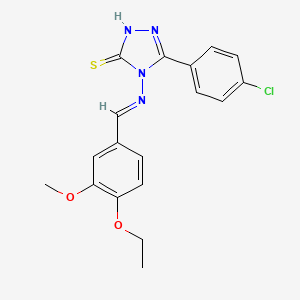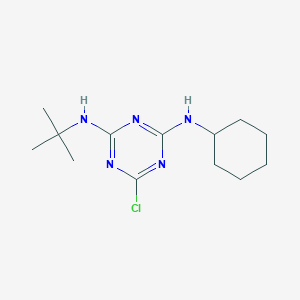![molecular formula C15H23NO2 B5910014 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework. This particular compound features a spiro linkage between a piperidine ring and an oxaspirodecene ring, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multistep process. One common method starts with the preparation of 4-methylpiperidine, which is then reacted with various reagents to form the spirocyclic structure. The key steps include:
Formation of 4-methylpiperidine: This can be achieved by the hydrogenation of 4-methylpyridine using a suitable catalyst.
Spirocyclization: The 4-methylpiperidine is then subjected to a spirocyclization reaction with an appropriate oxaspirodecene precursor under controlled conditions, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its rigid structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its target. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of the target compound.
Spirocyclic Compounds: Other spiro compounds with similar structural features but different substituents.
Uniqueness
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of both piperidine and oxaspirodecene rings. This combination provides a rigid and compact structure that is valuable in drug design for enhancing binding affinity and selectivity.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-9-16(10-6-12)13-11-14(17)18-15(13)7-3-2-4-8-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSTNRBKXZVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate](/img/structure/B5909940.png)
![(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid](/img/structure/B5909941.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL](/img/structure/B5909948.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE](/img/structure/B5909957.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)

